molecular formula C11H14BrNO B8608019 4-(4-Bromophenyl)-2-methylmorpholine

4-(4-Bromophenyl)-2-methylmorpholine

Cat. No.: B8608019
M. Wt: 256.14 g/mol
InChI Key: AFEDCJZCQDEKDP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylmorpholine (CAS: 109461-30-5) is a substituted morpholine derivative with the molecular formula C₁₈H₂₀BrNO·HCl (hydrochloride salt form) and a molecular weight of 382.72 g/mol . Its structure features a morpholine ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2, along with a benzyl group at position 4 in the hydrochloride salt form. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving brominated intermediates like 2-bromo-1-(4-bromophenyl)ethanone or Grignard reagents, followed by purification using techniques such as flash column chromatography .

Characterization typically employs FTIR (e.g., C=C stretching at ~1688 cm⁻¹), NMR (¹H and ¹³C), and HRMS to confirm structural integrity .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylmorpholine

InChI

InChI=1S/C11H14BrNO/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3

InChI Key

AFEDCJZCQDEKDP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Morpholine Family

The table below compares 4-(4-Bromophenyl)-2-methylmorpholine with structurally related morpholine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synth. Methods Reference
This compound 4-Bromophenyl, 2-methyl, 4-benzyl 382.72 (HCl salt) Not reported Pharmaceutical intermediates
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenyl sulfonyl Not reported 109–110 Sulfonation reactions; catalyst studies
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Biphenyl sulfonyl Not reported Not reported High-yield sulfonylation reactions
2-((4-Bromophenoxy)methyl)-4-propylmorpholine 4-Bromophenoxy, propyl 314.22 Not reported Intermediate in agrochemical synthesis
4-{[2-(Bromomethyl)phenyl]sulfonyl}morpholine Bromomethylphenyl sulfonyl 324.19 Not reported Electrophilic alkylation studies

Key Observations :

  • Substituent Effects : The bromophenyl group in the target compound enhances electrophilicity and aromatic interactions , distinguishing it from methoxy or sulfonyl derivatives, which prioritize electronic effects (e.g., sulfonyl groups increase polarity) .
  • Physical Properties : The hydrochloride salt form of the target compound likely improves solubility in polar solvents compared to neutral sulfonyl derivatives .

Bromophenyl-Containing Heterocycles

Compounds with bromophenyl moieties in non-morpholine scaffolds exhibit distinct properties:

Compound Name Core Structure Melting Point (°C) Biological Activity Reference
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 1,2,4-Triazole Not reported Antifungal/antibacterial potential
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 1,3-Oxazole Not reported Cytotoxicity studies
4-(4-Bromophenyl)amino-6-(4-bromophenyl)tetrahydropyridazin-3(2H)-one Pyridazinone 206 Not reported

Key Observations :

  • Thermal Stability: Pyridazinone and imidazolo-thiadiazole derivatives exhibit higher melting points (190–240°C) due to extended conjugation and hydrogen bonding, unlike morpholine derivatives .
  • Bioactivity : Triazole and oxazole derivatives show promise in medicinal chemistry, suggesting that the target morpholine compound could be optimized for similar applications .

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